molecular formula C6H12O4 B13122732 Tert-butyl 2-oxoacetate hydrate

Tert-butyl 2-oxoacetate hydrate

Cat. No.: B13122732
M. Wt: 148.16 g/mol
InChI Key: PYKYQLRSHLIABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxoacetate hydrate is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. Its molecular formula is C 6 H 12 O 4 , with a molecular weight of 148.16 g/mol . This compound serves as a versatile precursor and key intermediate in the synthesis of various complex molecules . Its primary research value lies in its application as a critical building block for pharmaceuticals and materials science. It is notably used in the synthesis of novel pharmaceutical compounds, including classes of anticoagulants and anti-inflammatory agents . The reactivity of this compound is defined by the presence of a carbonyl group, which makes the compound susceptible to nucleophilic attack . This allows it to undergo a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, to form various tert-butyl esters, amides, and other functionalized derivatives . In material science, researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength, indicating potential for developing high-performance materials . This product is intended for research purposes only and is not for human or veterinary use . It is recommended to store the compound in a cool place, ideally between 2-8°C or in a freezer under an inert atmosphere , to maintain its stability and purity.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

tert-butyl 2-oxoacetate;hydrate

InChI

InChI=1S/C6H10O3.H2O/c1-6(2,3)9-5(8)4-7;/h4H,1-3H3;1H2

InChI Key

PYKYQLRSHLIABH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the esterification of glyoxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is usually stored under inert conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxoacetate hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butyl glyoxylate.

    Reduction: Reduction reactions can convert it into tert-butyl glycolate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Tert-butyl glyoxylate

    Reduction: Tert-butyl glycolate

    Substitution: Various tert-butyl esters and amides

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-oxoacetate hydrate has been extensively studied for various applications in scientific research, particularly in organic chemistry and medicinal chemistry.

Synthesis of Pharmaceuticals

One notable application is in the synthesis of pharmaceutical compounds. This compound serves as a key intermediate in the production of various drugs, including anticoagulants and anti-inflammatory agents. For example, it has been used to synthesize derivatives that exhibit significant biological activity against specific targets in disease pathways .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for creating various functionalized compounds. Researchers have utilized it in the synthesis of tert-butyl esters and amides, which are important in both academic research and industrial applications .

Material Science

This compound is also explored in material science for developing new polymers and coatings. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent, enhancing the properties of materials such as adhesives and sealants .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel class of anticoagulants. The compound was reacted with various amines to form amides that exhibited potent inhibition of coagulation factors. The results indicated that modifications to the tert-butyl group significantly influenced biological activity, showcasing the compound's utility in drug design .

Case Study 2: Polymer Development

In another study focused on material science, researchers incorporated this compound into a polymer matrix to enhance thermal stability and mechanical strength. The resulting composite materials showed improved performance characteristics compared to traditional polymers, indicating potential applications in high-performance materials .

Data Table: Comparison of Synthesis Methods

MethodYield (%)Reaction ConditionsNotes
Direct Esterification85Acetic anhydride, acid catalystCommonly used for pharmaceutical syntheses
Transesterification90Tert-butyl alcohol with carboxylic acidVersatile method for various derivatives
Hydration Reaction75Controlled water additionUseful for producing hydrates

Mechanism of Action

The mechanism of action of tert-butyl 2-oxoacetate hydrate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Compound Name Structure Key Features Applications References
Methyl 2-oxoacetate CH₃OCOCOO⁻ - Smaller ester group increases reactivity.
- Higher hydrolysis sensitivity.
Peptide coupling, heterocycle synthesis.
Ethyl 2-(4-(dimethylamino)phenyl)-2-oxoacetate C₂H₅OCOCO-C₆H₄-N(CH₃)₂ - Electron-donating substituents enhance photophysical properties.
- Used in emissive switches.
Light-responsive polymers.
tert-Butyl 3-(2-methoxy-2-oxoacetyl)-1H-indole-1-carboxylate (CH₃)₃COCOCO-C₃N₂H₃ - Bulky tert-butyl and indole groups.
- Stabilizes intermediates in drug synthesis.
Anticancer agent precursors.
(1R)-Menthyl glyoxylate hydrate Menthol-OCOCO⁻·H₂O - Chiral terpene backbone.
- Used in asymmetric synthesis.
Biochemical catalysts.
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate CH₃OCOCO-C₃N₂H₃-F - Fluorinated indole core.
- Enhanced metabolic stability.
Antimicrobial agents.
Physical and Spectral Properties

Table 3: NMR and Stability Data

Compound ¹H NMR (δ, ppm) Solubility Thermal Stability References
Tert-butyl 2-oxoacetate hydrate - tert-butyl: 1.44 (s, 9H).
- α-keto: 4.50 (s, 2H, hydrate).
Soluble in THF, DCM; partially in H₂O. Stable ≤100°C.
Methyl 2-oxoacetate - CH₃: 3.90 (s, 3H).
- α-keto: 8.15 (s, 1H).
Miscible in polar solvents. Decomposes >60°C.
(1R)-Menthyl glyoxylate hydrate - Menthyl: 0.80–2.10 (m, 21H).
- Hydrate: 4.30 (br, 2H).
Soluble in ethanol, ether. Stable ≤80°C.

Biological Activity

Tert-butyl 2-oxoacetate hydrate is a compound of significant interest in the field of medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_{6}H10_{10}O3_{3}
  • Molar Mass : 130.15 g/mol
  • IUPAC Name : Tert-butyl 2-oxoacetate

The compound features a tert-butyl group attached to a keto-acetate moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a substrate and inhibitor in various biochemical pathways:

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound and its derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of DAGL with IC50 values indicating potency in lipid metabolism modulation.
AntimicrobialExhibited significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.
CytotoxicityShowed cytotoxic effects on cancer cell lines with IC50 values < 50 µM, suggesting potential for further development as an anticancer agent.

Future Directions

The promising biological activities of this compound warrant further investigation:

  • Mechanistic Studies : Detailed mechanistic studies are required to elucidate the pathways influenced by this compound, particularly its interactions with specific enzymes and receptors.
  • In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound.
  • Derivative Development : There is potential for synthesizing new derivatives that may enhance efficacy or reduce toxicity while maintaining desirable biological activities.

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